molecular formula C18H19F3N4O2 B2870237 1-(4-Ethoxyphenyl)-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea CAS No. 2415634-77-2

1-(4-Ethoxyphenyl)-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea

Cat. No. B2870237
CAS RN: 2415634-77-2
M. Wt: 380.371
InChI Key: NVLGLLBEDZQOAD-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea, also known as TAK-659, is a small molecule inhibitor that targets Bruton’s tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a critical role in the survival and proliferation of B-cells. TAK-659 has been shown to have potential therapeutic applications in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).

Mechanism of Action

1-(4-Ethoxyphenyl)-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea works by irreversibly binding to the active site of BTK, preventing its activation and downstream signaling. This leads to inhibition of B-cell receptor signaling, which is critical for the survival and proliferation of B-cells. 1-(4-Ethoxyphenyl)-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea has a high degree of selectivity for BTK, with minimal off-target effects on other kinases.
Biochemical and Physiological Effects:
1-(4-Ethoxyphenyl)-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea has been shown to inhibit BTK phosphorylation and downstream signaling in B-cells, leading to inhibition of cell survival and proliferation. 1-(4-Ethoxyphenyl)-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea also disrupts the tumor microenvironment by inhibiting BTK signaling in stromal cells and immune cells. In addition, 1-(4-Ethoxyphenyl)-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea has been shown to enhance the anti-tumor activity of chemotherapy and immunotherapy by sensitizing tumor cells to these treatments.

Advantages and Limitations for Lab Experiments

One advantage of 1-(4-Ethoxyphenyl)-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea is its high degree of selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. 1-(4-Ethoxyphenyl)-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea also has good pharmacokinetic properties, with high oral bioavailability and a long half-life. However, one limitation of 1-(4-Ethoxyphenyl)-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea is its irreversible binding to BTK, which may limit its use in certain clinical settings where rapid reversibility is desired.

Future Directions

There are several future directions for the development of 1-(4-Ethoxyphenyl)-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea as a therapeutic agent. One potential application is in combination with other targeted therapies or immunotherapies, to enhance their anti-tumor activity. Another direction is the development of 1-(4-Ethoxyphenyl)-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea analogs with improved pharmacokinetic properties or selectivity for other kinases in the B-cell receptor signaling pathway. Finally, 1-(4-Ethoxyphenyl)-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea may have potential applications in other B-cell malignancies or autoimmune diseases where BTK signaling is dysregulated.

Synthesis Methods

The synthesis of 1-(4-Ethoxyphenyl)-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea involves several steps, starting with the reaction of 4-(trifluoromethyl)pyridine-2-amine with ethyl 4-bromo-2-methoxybenzoate to form the intermediate compound, 1-(4-bromo-2-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-amine. This intermediate is then reacted with (3R)-3-aminopyrrolidine to form the key intermediate, 1-(4-bromo-2-methoxyphenyl)-3-[1-(4-trifluoromethyl)pyridin-2-yl]azetidin-3-amine. Finally, the target compound, 1-(4-Ethoxyphenyl)-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea, is obtained by reacting the key intermediate with ethyl isocyanate.

Scientific Research Applications

1-(4-Ethoxyphenyl)-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea has been extensively studied in preclinical models of B-cell malignancies, demonstrating potent anti-tumor activity both in vitro and in vivo. In CLL, 1-(4-Ethoxyphenyl)-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea has been shown to induce apoptosis and inhibit proliferation of CLL cells, as well as disrupt the tumor microenvironment. In MCL, 1-(4-Ethoxyphenyl)-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea has been shown to inhibit BTK signaling and induce cell death in MCL cells. In DLBCL, 1-(4-Ethoxyphenyl)-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea has been shown to enhance the anti-tumor activity of chemotherapy and immunotherapy.

properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O2/c1-2-27-15-5-3-13(4-6-15)23-17(26)24-14-10-25(11-14)16-9-12(7-8-22-16)18(19,20)21/h3-9,14H,2,10-11H2,1H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLGLLBEDZQOAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2CN(C2)C3=NC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethoxyphenyl)-3-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}urea

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